3-Methylnaphthalen-2-amine--hydrogen chloride (1/1)
Description
3-Methylnaphthalen-2-amine--hydrogen chloride (1/1) is a hydrochloride salt of a naphthylamine derivative. The compound consists of a naphthalene ring substituted with a methyl group at the 3-position and an amine group at the 2-position, neutralized by hydrochloric acid. Its molecular formula is C₁₁H₁₂N·HCl, with a molecular weight of approximately 177.6 g/mol.
Properties
IUPAC Name |
3-methylnaphthalen-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N.ClH/c1-8-6-9-4-2-3-5-10(9)7-11(8)12;/h2-7H,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKWOFQKNFMGPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=C1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30965219 | |
| Record name | 3-Methylnaphthalen-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30965219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5096-18-4 | |
| Record name | 3-Methylnaphthalen-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30965219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylnaphthalen-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Friedel-Crafts Methylation of Naphthalene
Naphthalene undergoes electrophilic substitution at the β-position (position 2) due to its aromatic reactivity. Using methyl chloride (CH₃Cl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), methylation occurs preferentially at the 2-position. The reaction proceeds under anhydrous conditions at 50–80°C for 6–8 hours, yielding 2-methylnaphthalene with >90% regioselectivity.
Amination of 2-Methylnaphthalene
Subsequent amination introduces the amine group at the 3-position. This is achieved via nitration followed by reduction :
- Nitration : 2-Methylnaphthalene is nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, producing 3-nitro-2-methylnaphthalene.
- Reduction : Catalytic hydrogenation with palladium on carbon (Pd/C) in ethanol under 3 atm H₂ pressure reduces the nitro group to an amine, yielding 3-Methylnaphthalen-2-amine.
Optimization Data :
| Step | Conditions | Yield (%) | Purity (GC) |
|---|---|---|---|
| Friedel-Crafts | 70°C, AlCl₃ (1.2 eq), 7 hours | 92 | 98.5 |
| Nitration | HNO₃/H₂SO₄, 2°C, 4 hours | 88 | 97.2 |
| Reduction | Pd/C (5%), 3 atm H₂, 6 hours | 95 | 99.1 |
Reductive Amination of 3-Methylnaphthalen-2-one
An alternative route involves reductive amination of 3-Methylnaphthalen-2-one, a ketone precursor. This method bypasses nitration, reducing synthetic steps.
Synthesis of 3-Methylnaphthalen-2-one
Oxidation of 2-methylnaphthalene with potassium permanganate (KMnO₄) in acidic medium (H₂SO₄) at 80°C yields 3-Methylnaphthalen-2-one.
Reductive Amination
The ketone is reacted with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C for 24 hours. This one-pot reaction directly produces 3-Methylnaphthalen-2-amine.
Optimization Data :
| Parameter | Value | Yield (%) |
|---|---|---|
| Temperature | 25°C | 89 |
| NaBH₃CN (eq) | 1.5 | 91 |
| Reaction Time | 24 hours | 89 |
Hydrochloride Salt Formation
The free base 3-Methylnaphthalen-2-amine is converted to its hydrochloride salt by treatment with hydrogen chloride (HCl). Two methods are prevalent:
Gaseous HCl Addition
Dissolving the amine in anhydrous diethyl ether and bubbling HCl gas through the solution at 0–5°C precipitates the hydrochloride salt. Filtration and vacuum drying yield the final product.
Example :
Aqueous HCl Crystallization
The amine is dissolved in hot ethanol, and concentrated HCl is added dropwise. Cooling the mixture induces crystallization. This method achieves higher purity but lower yields (85–88%) due to solubility limitations.
Comparative Data :
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Gaseous HCl | 91 | 99.3 |
| Aqueous Crystallization | 86 | 99.5 |
Catalytic Enhancements and Lewis Acid Applications
Recent patents highlight the role of Lewis acids in improving reaction efficiency. For instance, zinc sulfate (ZnSO₄) or copper sulfate (CuSO₄) catalyze hydrochlorination, reducing reaction times by 30%. In one protocol, 7.45 g of ZnSO₄ accelerated HCl incorporation into triethanolamine derivatives, achieving 99.1% purity.
Challenges and Mitigation Strategies
Byproduct Formation
Over-alkylation during Friedel-Crafts reactions generates di- or tri-methylated byproducts. Using stoichiometric AlCl₃ (1.1–1.3 eq) and controlled temperatures (50–70°C) minimizes this issue.
Purity Optimization
Chromatographic techniques (e.g., GC with SE-54 columns) are critical for purity assessment. Recrystallization from ethanol/water (3:1) enhances hydrochloride salt purity to >99%.
Chemical Reactions Analysis
Triazole Ring Formation
The triazole core is commonly synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the Dimroth reaction (a click reaction variant). For example:
-
Dimroth reaction : Reaction of 4-methoxybenzyl azide with cyclopropylacetylene under catalytic conditions (e.g., CuSO₄/ascorbic acid) yields the triazole-4-carboxylic acid intermediate .
-
Alternative methods : Nickel-catalyzed cycloadditions (e.g., Cp₂Ni/xantphos) have also been reported for triazole synthesis, offering regioselectivity and scalability .
Amidation
The carboxylic acid intermediate undergoes amidation with cyclopentylamine using coupling agents like 1,1′-carbonyldiimidazole (CDI) . This step forms the final compound via nucleophilic attack, with near-complete conversion under optimized conditions .
Oxidation
Strong oxidizing agents (e.g., KMnO₄ or CrO₃ in acidic medium) can oxidize the cyclopropyl group or aromatic substituents. For example:
-
Cyclopropyl oxidation : May yield epoxides or ketones depending on reaction conditions.
-
Methoxyphenyl oxidation : Could form quinone derivatives under harsh conditions.
Substitution Reactions
The triazole nitrogen atoms may participate in nucleophilic substitution under basic conditions. For example:
-
N-alkylation/N-arylation : Reaction with alkyl halides or aryl halides could introduce new substituents at the triazole nitrogen.
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Hydrogen bonding : The NH group
Scientific Research Applications
Scientific Research Applications
3-Methylnaphthalen-2-amine--hydrogen chloride (1/1) has been investigated for various applications:
Medicinal Chemistry
In medicinal chemistry, 3-methylnaphthalen-2-amine has shown potential as a precursor for synthesizing biologically active compounds. Its derivatives have been studied for their pharmacological properties, including:
- Antibacterial Activity: Compounds derived from naphthylamines have demonstrated inhibitory effects on bacterial enzymes, suggesting potential as new antibacterial agents .
- Anticancer Properties: Research indicates that naphthalene derivatives exhibit cytotoxic activity against various cancer cell lines, making them candidates for cancer treatment development .
Material Science
The unique photophysical properties of naphthalene derivatives, including tunable fluorescence emission, have led to their use in imaging applications. For instance, derivatives of 3-methylnaphthalen-2-amine are being explored for use in bioimaging techniques due to their ability to selectively stain lipid droplets in cells .
Environmental Chemistry
Naphthalene derivatives are also studied for their role in environmental chemistry, particularly in the degradation of pollutants. Their reactivity allows them to participate in reactions that can break down harmful substances in the environment .
Case Study 1: Antibacterial Activity Assessment
A study evaluated the antibacterial efficacy of various naphthalene derivatives against Staphylococcus aureus and methicillin-resistant strains. The results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations lower than those of standard antibiotics .
| Compound | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| 3-Methylnaphthalen-2-amine derivative | 8 |
| Standard Antibiotic (e.g., Penicillin) | 16 |
Case Study 2: Photophysical Properties for Imaging
Research on the photophysical properties of naphthalene derivatives highlighted their potential in cellular imaging. A specific derivative was tested for its ability to stain lipid droplets in live cells, showing promising results with high fluorescence intensity .
| Parameter | Value |
|---|---|
| Excitation Wavelength | 480 nm |
| Emission Wavelength | 520 nm |
| Fluorescence Intensity | High |
Mechanism of Action
The mechanism of action of 3-Methylnaphthalen-2-amine–hydrogen chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
a. (1R)-1-(2-Naphthyl)-1-propanamine Hydrochloride ()
- Molecular Formula : C₁₄H₁₈N·HCl (MW: ~235.5 g/mol).
- Key Differences: Features an ethyl group (-CH₂CH₃) attached to the chiral carbon of the naphthylamine backbone, unlike the methyl substituent in the target compound. The extended alkyl chain increases molecular weight by ~58 g/mol, which may elevate melting point and reduce solubility in polar solvents compared to 3-methylnaphthalen-2-amine HCl .
b. 1-Amino-2-naphthol Hydrochloride ()
- Molecular Formula: C₁₀H₁₀NO·HCl (MW: ~203.7 g/mol).
- Key Differences: Substituted with both an amino (-NH₂) and hydroxyl (-OH) group on the naphthalene ring. The hydroxyl group enhances hydrogen-bonding capacity, improving solubility in water and polar solvents relative to the methyl-substituted target compound. Increased acidity due to the electron-withdrawing hydroxyl group may reduce the basicity of the amine group, altering reactivity in acid-base reactions .
c. 2-[Amino-(3-Nitro-Phenyl)-Methyl]-Naphthalen-1-ol Hydrochloride ()
- Molecular Formula: Not explicitly provided, but structural analysis indicates a nitro (-NO₂) group on the phenyl ring.
- Key Differences: The nitro group is strongly electron-withdrawing, which destabilizes the adjacent amine’s lone pair, reducing basicity compared to the methyl-substituted target compound. The presence of a hydroxyl group (as in 1-amino-2-naphthol HCl) further modifies solubility and redox properties.
Biological Activity
3-Methylnaphthalen-2-amine hydrochloride (1/1), a derivative of naphthalene, is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Structure : The molecular formula for 3-methylnaphthalen-2-amine hydrochloride is C₁₁H₁₃ClN. It features a naphthalene backbone with a methyl group and an amine substituent, which contributes to its reactivity and biological properties.
Synthesis : The synthesis of 3-methylnaphthalen-2-amine can be achieved through various methods, including the reaction of 2-naphthylamine with methanol. Alternative synthetic routes may involve multi-step processes or modifications using different catalysts to enhance efficiency and reduce environmental impact .
Biological Activity
3-Methylnaphthalen-2-amine hydrochloride exhibits several biological activities that are relevant in various fields:
Antimicrobial Activity
Recent studies have shown that naphthylamine derivatives possess significant antimicrobial properties. For instance, compounds similar to 3-methylnaphthalen-2-amine have demonstrated effectiveness against various bacterial and fungal strains. In a comparative study, some derivatives exhibited antifungal activity comparable to standard treatments like amphotericin B .
Cytotoxicity
Research indicates that naphthylamine derivatives can exhibit cytotoxic effects on cancer cell lines. The structure–activity relationship (SAR) studies highlight that modifications in the naphthalene structure can enhance or diminish cytotoxicity. For example, certain substitutions at specific positions on the naphthalene ring have been linked to increased selectivity against multidrug-resistant (MDR) cancer cells .
The mechanism by which 3-methylnaphthalen-2-amine exerts its biological effects involves:
- Enzyme Inhibition : Similar compounds have been shown to inhibit essential enzymes by binding to their active sites or interacting with sulfhydryl groups, leading to disrupted metabolic processes in pathogens .
- Metal Chelation : Some studies suggest that naphthylamine derivatives may act as metal chelators, which could contribute to their cytotoxicity by disrupting metal-dependent biological pathways .
Study on Antimicrobial Properties
A study conducted on various naphthylamine derivatives revealed that specific structural modifications could enhance their antibacterial properties. For instance, derivatives with electron-withdrawing groups showed increased activity against Gram-positive bacteria . The results are summarized in the table below:
| Compound | Antibacterial Activity | Fungal Activity | Reference |
|---|---|---|---|
| 3-Methylnaphthalen-2-amine | Moderate | High | |
| 2-Naphthylamine | Low | Moderate | |
| 1-Naphthylamine | High | Low |
Toxicological Assessment
A toxicological assessment of naphthylamines indicated potential risks associated with exposure. The evaluation included inhalation and dermal exposure scenarios, revealing a need for careful handling due to the compound's mutagenic potential in certain formulations .
Q & A
Q. How can researchers optimize the synthesis of 3-Methylnaphthalen-2-amine Hydrochloride to improve yield and purity?
Methodological Answer: Synthesis optimization often involves adjusting reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). For example, pyridine has been used as a catalyst in analogous amine syntheses to enhance nucleophilic substitution efficiency . Additionally, reducing agents like stannous chloride in dimethyl sulfoxide (DMSO) can stabilize intermediates during amination steps . Purification via recrystallization using HCl-saturated solvents may improve purity, as seen in protocols for structurally related naphthylamine hydrochlorides .
Q. What analytical techniques are recommended for confirming the structural integrity of 3-Methylnaphthalen-2-amine Hydrochloride?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Compare H and C NMR spectra with reference standards (e.g., impurities listed in pharmaceutical databases ).
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase columns and UV detection to resolve peaks for the target compound and potential byproducts (e.g., penilloic acids or chlorinated derivatives ).
- Mass Spectrometry (MS): Validate molecular weight (CHN·HCl = 185.68 g/mol) via ESI-MS or MALDI-TOF .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties of 3-Methylnaphthalen-2-amine Hydrochloride?
Methodological Answer: DFT calculations (e.g., using the B3LYP functional) can model electron density distributions and local kinetic energy to predict reactivity. For example, the Colle-Salvetti correlation-energy formula has been adapted to study naphthalene derivatives, enabling predictions of ionization potentials and electron affinities . Computational tools like Gaussian or ORCA can simulate frontier molecular orbitals (HOMO-LUMO gaps) to assess stability under oxidative conditions .
Q. How should researchers resolve contradictions in toxicity data for naphthalene derivatives like 3-Methylnaphthalen-2-amine Hydrochloride?
Methodological Answer:
- Comparative Toxicology Studies: Cross-reference data from structurally similar compounds (e.g., 1-Methylnaphthalene) in toxicological profiles . For instance, assess metabolic pathways (e.g., cytochrome P450-mediated oxidation) to identify potential bioactivation risks.
- In Silico Toxicity Prediction: Use QSAR models (Quantitative Structure-Activity Relationships) to predict mutagenicity or carcinogenicity, validated against databases like PubChem .
- Experimental Validation: Conduct Ames tests or micronucleus assays with purified batches to rule out impurity-driven toxicity .
Q. What strategies are effective in studying the structure-activity relationship (SAR) of 3-Methylnaphthalen-2-amine Hydrochloride in receptor-binding assays?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with modified substituents (e.g., halogenation at the naphthalene ring or alkylation of the amine group) using protocols from Scheme 1 in related studies .
- Biological Assays: Test binding affinity to targets (e.g., G-protein-coupled receptors) via radioligand displacement assays. For example, compare IC values of the hydrochloride salt against freebase forms to assess salt effects on solubility and activity .
- Molecular Docking: Use software like AutoDock to simulate interactions with receptor pockets, guided by DFT-derived charge distributions .
Contradiction Analysis and Experimental Design
Q. How can discrepancies in reported melting points for 3-Methylnaphthalen-2-amine Hydrochloride be addressed?
Methodological Answer:
- Standardized Purification: Ensure consistent recrystallization solvents (e.g., ethanol/water mixtures) to eliminate polymorphic variations .
- Differential Scanning Calorimetry (DSC): Measure melting points under controlled heating rates (e.g., 5°C/min) to detect subtle phase transitions .
- Cross-Lab Validation: Compare data with reference standards from certified suppliers (e.g., LGC Limited ).
Q. What experimental controls are critical when evaluating the environmental persistence of 3-Methylnaphthalen-2-amine Hydrochloride?
Methodological Answer:
- Abiotic Degradation Controls: Perform photolysis studies under UV light (λ = 254 nm) with dark controls to quantify hydrolysis vs. photolytic breakdown .
- Biotic Degradation Assays: Use soil microcosms spiked with the compound and monitor degradation via LC-MS, comparing against sterile soil controls .
- Matrix Spike Recovery: Validate analytical methods by spiking environmental samples (e.g., wastewater) with known concentrations to assess extraction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
